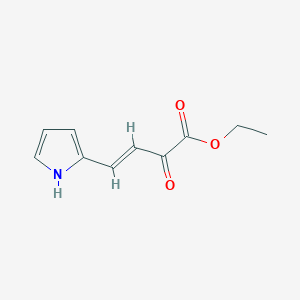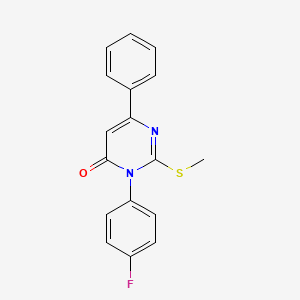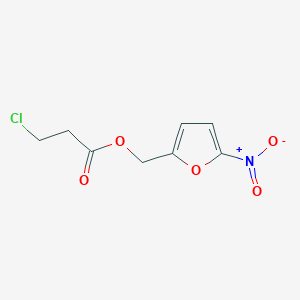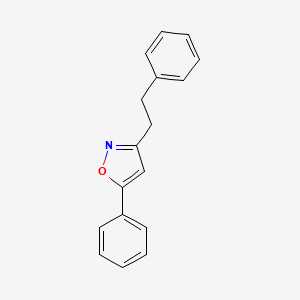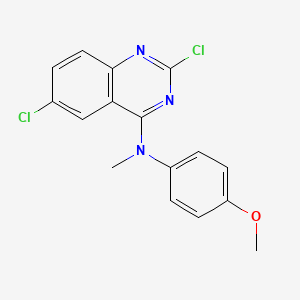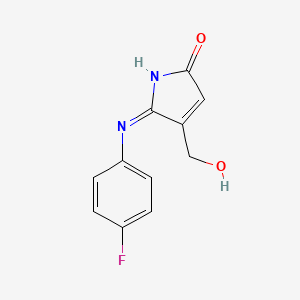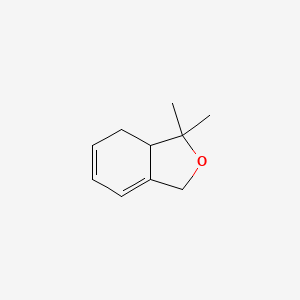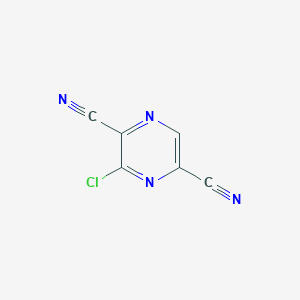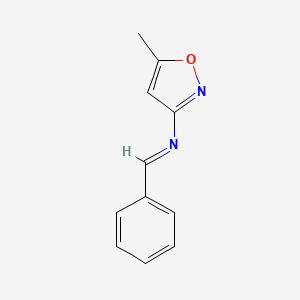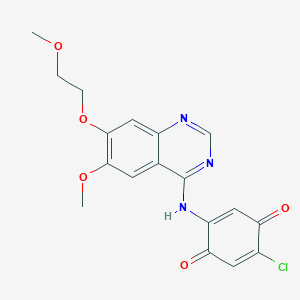
2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione is a complex organic compound with a molecular formula of C18H16ClN3O5 . This compound is characterized by its unique structure, which includes a quinazoline moiety and a cyclohexa-2,5-diene-1,4-dione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione typically involves multiple stepsThe final step involves the chlorination and coupling with the cyclohexa-2,5-diene-1,4-dione moiety .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes, making it a candidate for anticancer and antimicrobial therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(6-methoxyquinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione
- 2-Chloro-5-(7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione
Uniqueness
The uniqueness of 2-Chloro-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methoxyethoxy groups can enhance its solubility and interaction with biological targets .
Propriétés
Numéro CAS |
870959-62-9 |
|---|---|
Formule moléculaire |
C18H16ClN3O5 |
Poids moléculaire |
389.8 g/mol |
Nom IUPAC |
2-chloro-5-[[6-methoxy-7-(2-methoxyethoxy)quinazolin-4-yl]amino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H16ClN3O5/c1-25-3-4-27-17-8-12-10(5-16(17)26-2)18(21-9-20-12)22-13-7-14(23)11(19)6-15(13)24/h5-9H,3-4H2,1-2H3,(H,20,21,22) |
Clé InChI |
JJWDGFHYXVCNTQ-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=O)C(=CC3=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



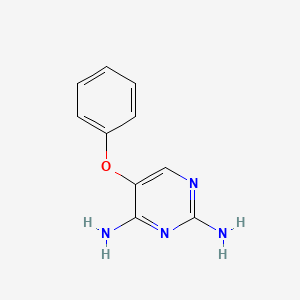
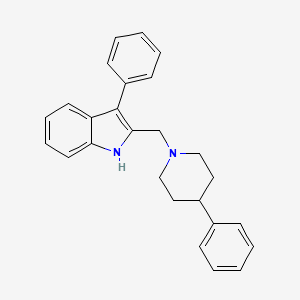
![4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907595.png)
